molecular formula C13H18N2 B6299509 2-(6-Azaspiro[2.5]octan-6-yl)aniline CAS No. 2155431-25-5

2-(6-Azaspiro[2.5]octan-6-yl)aniline

Cat. No.: B6299509
CAS No.: 2155431-25-5
M. Wt: 202.30 g/mol
InChI Key: FUCMQFOUCDRWLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Azaspiro[2One common method involves the cyclization of a suitable precursor to form the spirocyclic core, followed by amination to introduce the aniline group . Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(6-Azaspiro[2.5]octan-6-yl)aniline may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-(6-Azaspiro[2.5]octan-6-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2-(6-Azaspiro[2.5]octan-6-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Azaspiro[2.5]octan-6-yl)aniline involves its interaction with specific molecular targets and pathways. The spirocyclic structure and aniline group allow the compound to bind to various receptors or enzymes, modulating their activity. This can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Azaspiro[2.5]octan-6-yl)phenol
  • 2-(6-Azaspiro[2.5]octan-6-yl)benzylamine
  • 2-(6-Azaspiro[2.5]octan-6-yl)pyridine

Uniqueness

Compared to similar compounds, 2-(6-Azaspiro[2.5]octan-6-yl)aniline stands out due to its specific combination of a spirocyclic structure and aniline group. This unique arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(6-azaspiro[2.5]octan-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-11-3-1-2-4-12(11)15-9-7-13(5-6-13)8-10-15/h1-4H,5-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCMQFOUCDRWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN(CC2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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